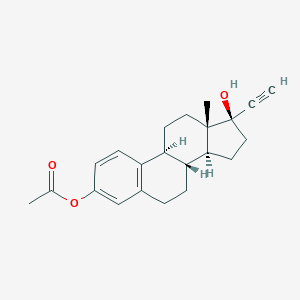

Ethinylestradiol-3-Acetat

Übersicht

Beschreibung

Ethynyl Estradiol 3-Acetate (EEA) is a synthetic estrogen analog that has been widely used in scientific research for over 50 years. It is a key compound in the development of new drugs, and it has been studied extensively for its effects on the body. EEA has a wide range of applications, from lab experiments to medical treatments.

Wissenschaftliche Forschungsanwendungen

Behandlung von Hyperandrogenismus und Menstruationsstörungen

Die Kombination des Antiandrogens Cyproteronacetat (2 mg) und Ethinylestradiol (35 µg) ist in der Behandlung von Symptomen sowohl des Hyperandrogenismus als auch von Menstruationsstörungen nachweislich wirksam . Es ist besonders nützlich bei der Behandlung von Frauen mit polyzystischem Ovarialsyndrom (PCOS), bei denen es den zusätzlichen Vorteil hat, unregelmäßige Perioden zu regulieren .

Behandlung von Akne und Hirsutismus

Ethinylestradiol ist eine zugelassene und wirksame Behandlung für schwere Akne und Hirsutismus, die seit über 30 Jahren in der klinischen Praxis eingesetzt wird . Es ist Metformin auch in der Behandlung von Symptomen des PCOS überlegen, ohne negative Auswirkungen auf kardiovaskuläre Risikofaktoren .

Empfängnisverhütung

Obwohl in Großbritannien nicht zur Empfängnisverhütung zugelassen, ist Ethinylestradiol so wirksam in der Verhinderung einer Schwangerschaft wie kombinierte orale Kontrazeptiva und wird in anderen europäischen Ländern häufig als solches verwendet .

Verbesserung der Bioverfügbarkeit

Ethinylestradiol weist eine schlechte Löslichkeit auf und wird in geringen Konzentrationen (üblicherweise 30 oder 35 µg) vermarktet. Die Entwicklung von Feststoffdispersionen (SD) als praktikable Methode zur Verbesserung der Bioverfügbarkeit umgeht die Einschränkungen anderer Ansätze, wie z. B. Salzbildung, Solubilisierung und Reduzierung der Partikelgröße .

Entwicklung pharmazeutischer Formulierungen

Innovative pharmazeutische Entwicklungen, um die Bioverfügbarkeit schlecht wasserlöslicher Arzneimittel zu verbessern, unterstützen den Anstieg der Feststoffdispersions-(SD-)Technologie durch die Verwendung verschiedener Hilfsstoffe und Lösungsmittel .

Quantifizierung in empfängnisverhütenden Formulierungen

Ethinylestradiol wird in empfängnisverhütenden Formulierungen mit Hilfe der Gaschromatographie-Massenspektrometrie (GC-MS)-Methode quantifiziert .

Wirkmechanismus

Target of Action

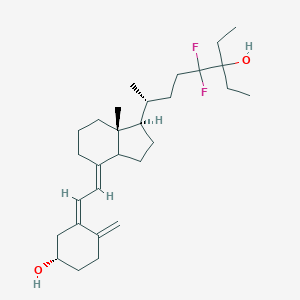

Ethynyl Estradiol 3-Acetate is a synthetic derivative of the naturally occurring estrogen hormone, estradiol . It primarily targets estrogen receptors in various tissues throughout the body. These receptors play a crucial role in the development and regulation of the female reproductive system and secondary sexual characteristics .

Mode of Action

Ethynyl Estradiol 3-Acetate, like other estrogens, exerts its effects by binding to estrogen receptors. This binding triggers a series of cellular responses, including the transcription of target genes that lead to the physiological effects seen with estrogen . The ethynyl substitution at the C17α position enhances the oral bioavailability of the compound and increases its resistance to metabolism, making it more potent than estradiol .

Biochemical Pathways

The first enzyme in the metabolic pathway of Ethynyl Estradiol 3-Acetate is 17β-hydroxysteroid dehydrogenase, which transforms 17β-estradiol into estrone . A CYP450 enzyme encoded by the edcA gene performs the second metabolic step, the 4-hydroxylation of estrone .

Pharmacokinetics

Ethinyl Estradiol 3-Acetate is designed to be more resistant to metabolism and has a higher bioavailability when taken orally compared to estradiol . This makes it more suitable for oral administration in contraceptive pills . .

Result of Action

The binding of Ethynyl Estradiol 3-Acetate to estrogen receptors triggers a series of cellular responses, leading to various physiological effects. These effects include the regulation of the menstrual cycle, maintenance of pregnancy, and development of secondary sexual characteristics . It is also used in hormonal contraception, where it works by inhibiting ovulation and causing changes in the cervical mucus and endometrium that make it harder for sperm to reach the uterus and for a fertilized egg to attach to the uterus .

Action Environment

The action of Ethynyl Estradiol 3-Acetate can be influenced by various environmental factors. For instance, it has been found in surface waters in many countries, both above and below the predicted no effect concentration . This environmental presence can have adverse effects on aquatic biota . Furthermore, several treatment methods have been reported to reduce the levels of Ethynyl Estradiol 3-Acetate in wastewater, thereby controlling its emissions into the environment .

Safety and Hazards

Zukünftige Richtungen

Ethinyl Estradiol 3-Acetate is used to treat symptoms of low estrogen levels in women who have been through menopause . It is also used to add estrogen to the body when the ovaries have been taken out or do not work the right way . Future research may focus on further understanding the regulatory network of estrogen synthesis and exploring potential treatments for estrogen-related diseases .

Biochemische Analyse

Biochemical Properties

Ethynyl Estradiol 3-Acetate, like its parent compound Ethinylestradiol, is an estrogen, or an agonist of the estrogen receptors, the biological target of estrogens like estradiol . It interacts with these receptors within the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . These interactions play a crucial role in its function in biochemical reactions.

Cellular Effects

The effects of Ethynyl Estradiol 3-Acetate on cells are primarily mediated through its interaction with estrogen receptors. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can cause changes in the expression of genes regulated by estrogen receptors, thereby influencing various cellular processes .

Molecular Mechanism

The molecular mechanism of action of Ethynyl Estradiol 3-Acetate involves binding to estrogen receptors. This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level . The specific effects depend on the context, including the type of cell and the presence of other signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethynyl Estradiol 3-Acetate can change over time. This can be due to factors such as the stability of the compound, its degradation over time, and long-term effects on cellular function . For instance, the compound has been found to be stable under certain conditions, and its effects on cells can persist for extended periods .

Dosage Effects in Animal Models

The effects of Ethynyl Estradiol 3-Acetate can vary with different dosages in animal models. For instance, at low doses, it may have certain effects, while at high doses, it may have different or more pronounced effects .

Metabolic Pathways

Ethynyl Estradiol 3-Acetate is involved in various metabolic pathways. It is metabolized primarily in the liver, mainly by the enzyme CYP3A4 . The metabolites include Ethinylestradiol sulfate and others . These metabolic processes can influence the compound’s effects on metabolic flux or metabolite levels .

Transport and Distribution

Ethynyl Estradiol 3-Acetate is transported and distributed within cells and tissues. The specifics of this process can depend on factors such as the presence of transporters or binding proteins . The compound’s localization or accumulation within cells can also be influenced by these factors .

Subcellular Localization

The subcellular localization of Ethynyl Estradiol 3-Acetate can affect its activity or function. For instance, after entering a cell, the compound may be directed to specific compartments or organelles based on targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other molecules and its overall effects on the cell .

Eigenschaften

IUPAC Name |

[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-4-22(24)12-10-20-19-7-5-15-13-16(25-14(2)23)6-8-17(15)18(19)9-11-21(20,22)3/h1,6,8,13,18-20,24H,5,7,9-12H2,2-3H3/t18-,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHONTIANOSNSAH-AANPDWTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628371 | |

| Record name | (17alpha)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5779-47-5 | |

| Record name | (17alpha)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

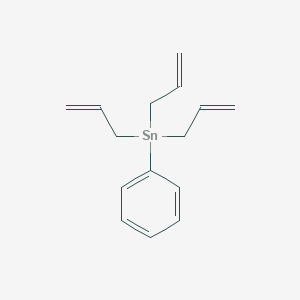

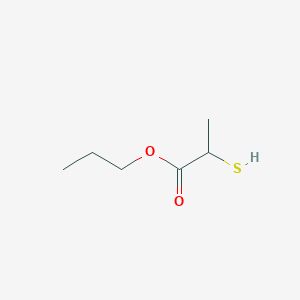

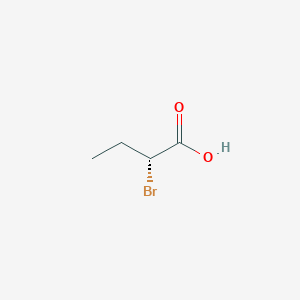

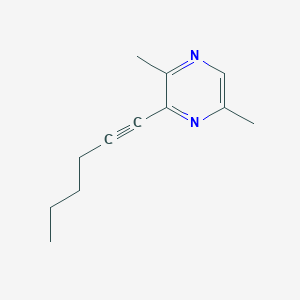

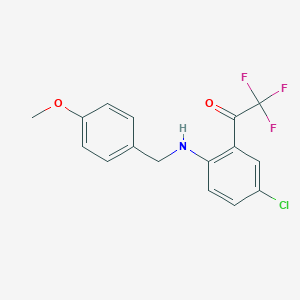

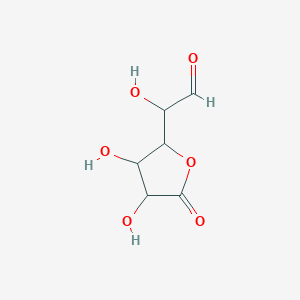

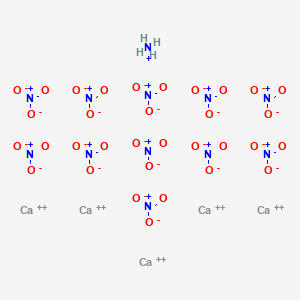

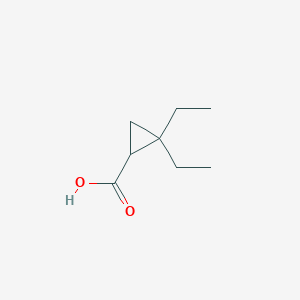

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid](/img/structure/B27825.png)